molecular formula C27H32N2O9 B10752750 (8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

Número de catálogo B10752750
Peso molecular: 528.5 g/mol
Clave InChI: GNCWGPLZJLZZPI-OHPXFPQCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GPX-150, also known as 5-imino-13-deoxydoxorubicin, is a novel anthracycline compound. It has shown promise in the treatment of metastatic and nonresectable soft tissue sarcoma. Unlike traditional anthracyclines, GPX-150 does not exhibit the cardiotoxicity commonly associated with these compounds .

Métodos De Preparación

The synthetic route for GPX-150 involves the modification of the anthracycline structure to eliminate the cardiotoxic effects. The exact synthetic route and reaction conditions are proprietary and have not been disclosed in detail. Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Análisis De Reacciones Químicas

GPX-150, like other anthracyclines, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of reactive oxygen species, which can damage cellular components.

    Reduction: This can occur under certain conditions, leading to the formation of less active or inactive metabolites.

    Substitution: This reaction can modify the functional groups on the anthracycline structure, potentially altering its activity and toxicity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

GPX-150 has been primarily studied for its potential in treating soft tissue sarcoma. In clinical trials, it has shown promising activity and a favorable safety profile. The compound has been evaluated in a single-arm phase II study, where it demonstrated a clinical benefit rate of 43%, including partial responses and stable disease .

Beyond oncology, GPX-150’s unique properties may make it useful in other areas of medicine and industry. Its reduced cardiotoxicity compared to traditional anthracyclines could make it a safer option for long-term treatment of chronic conditions .

Mecanismo De Acción

GPX-150 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This mechanism is similar to that of other anthracyclines, but the structural modifications in GPX-150 reduce its cardiotoxicity. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and repair .

Comparación Con Compuestos Similares

GPX-150 is unique among anthracyclines due to its reduced cardiotoxicity. Similar compounds include:

    Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

    Epirubicin: Another anthracycline with a slightly better safety profile than doxorubicin but still associated with cardiotoxicity.

    Daunorubicin: Used primarily in the treatment of leukemia, also associated with cardiotoxicity.

GPX-150’s unique structural modifications make it a promising alternative to these traditional anthracyclines, particularly for patients who require long-term treatment .

Propiedades

Fórmula molecular

C27H32N2O9

Peso molecular

528.5 g/mol

Nombre IUPAC

(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

InChI

InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17+,23-,27-/m0/s1

Clave InChI

GNCWGPLZJLZZPI-OHPXFPQCSA-N

SMILES isomérico

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.